![molecular formula C8H16ClN B1651437 (4-Methylidenecyclohexyl)methanamine hydrochloride CAS No. 1262412-07-6](/img/structure/B1651437.png)
(4-Methylidenecyclohexyl)methanamine hydrochloride
Overview
Description
(4-Methylidenecyclohexyl)methanamine hydrochloride, also known as Methoxetamine or MXE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE has been used in scientific research for its potential therapeutic effects and its ability to induce dissociative states.
Scientific Research Applications
Analytical Profiles in Biological Matrices
Research has focused on identifying and quantifying arylcyclohexylamines in biological samples, utilizing advanced techniques like gas chromatography and liquid chromatography. These methods have been applied to psychoactive substances advertised as "research chemicals," highlighting their potential misuse but also the analytical approaches to detect them in various biological matrices (De Paoli et al., 2013).
Biochemical and Pharmacological Profiles
Compounds structurally related to (4-Methylidenecyclohexyl)methanamine hydrochloride have been evaluated for their neurochemical profiles, suggesting antidepressant activities without some of the side effects common to traditional treatments. This includes studies on novel bicyclic compounds exhibiting inhibition of monoamine uptake and receptor binding indicative of potential therapeutic applications (Muth et al., 1986).
Synthetic and Structural Analysis
The synthesis and characterization of arylcyclohexylamine derivatives, including their crystal structures, provide a basis for understanding their chemical properties and potential applications in various fields. For example, the study of (S)-(+)-Ketamine hydrochloride's crystal structure offers insights into its potent anesthetic properties and potential for greater selectivity in pharmaceutical applications (Hakey et al., 2008).
Environmental and Safety Evaluations
Investigations into the transport and fate of compounds like 4-Methyl cyclohexane methanol (MCHM), used in industrial processes such as coal beneficiation, address environmental and safety concerns. These studies assess mechanisms like volatilization and sorption, contributing to our understanding of how such compounds behave in industrial and natural environments (He et al., 2015).
Mechanism of Action
Target of Action
(4-Methylidenecyclohexyl)methanamine hydrochloride, also known as Methenamine, primarily targets the urinary tract . It is used as an antiseptic and antibacterial drug for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
It is known that the compound’s antimicrobial activity depends on its conversion in the urine to formaldehyde .
Pharmacokinetics
It is known that the compound is used in the treatment of urinary tract infections, suggesting that it is excreted in the urine .
Result of Action
The primary result of the action of this compound is the prevention and treatment of urinary tract infections . By converting to formaldehyde in the urine, it exerts a bactericidal effect, helping to clear the infection .
Action Environment
The efficacy and stability of this compound are influenced by the pH of the environment. The compound is most effective in a more acidic environment (pH<6), where it is hydrolyzed to formaldehyde .
properties
IUPAC Name |
(4-methylidenecyclohexyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7-2-4-8(6-9)5-3-7;/h8H,1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKTZEJSUFCGDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262412-07-6 | |
Record name | Cyclohexanemethanamine, 4-methylene-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262412-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.